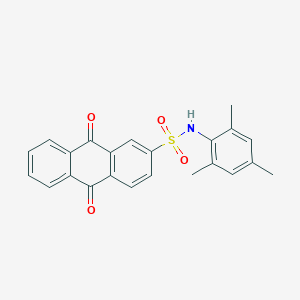

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

Description

Properties

IUPAC Name |

9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOBFGQRFZOETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Anthraquinone

Sulfonamide Group Introduction

The sulfonamide moiety is introduced via nucleophilic substitution of the chlorosulfonyl intermediate with an amine. For this compound, mesitylamine (2,4,6-trimethylaniline) serves as the nucleophile.

Reaction Conditions and Optimization

The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to scavenge HCl. A molar ratio of 1:1.2 (chlorosulfonylanthraquinone:mesitylamine) is used to ensure complete conversion. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Prevents decomposition |

| Reaction Time | 12–16 hours | Ensures full substitution |

| Solvent | Anhydrous DMF | Enhances solubility |

Yield improvements (up to 85%) are achieved by incremental amine addition and inert atmosphere maintenance.

Mesityl Group Incorporation

While the sulfonamide formation integrates the mesityl group, side reactions such as N-alkylation or oxidation require mitigation. Post-reaction, the crude product is washed with dilute HCl to remove unreacted mesitylamine, followed by sodium bicarbonate to neutralize residual acid.

Purification Challenges

The compound’s low solubility in common organic solvents complicates purification. Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) effectively isolates the product. Recrystallization from hot toluene further enhances purity (>98%).

Spectroscopic Characterization

Post-synthesis validation employs multiple analytical techniques:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Scalability and Industrial Considerations

Large-scale synthesis demands modifications for cost and safety:

-

Solvent Recovery : DMF is replaced with recyclable acetone/water mixtures.

-

Catalytic Enhancements : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 30%.

Alternative Synthetic Routes

Emerging methods explore eco-friendly approaches:

Chemical Reactions Analysis

Types of Reactions

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The mesityl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxylated anthracene derivatives.

Substitution: Various substituted anthracene sulfonamides depending on the substituent introduced.

Scientific Research Applications

Chemistry

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is utilized as a reagent in organic synthesis and catalysis studies. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it a valuable compound for developing new synthetic methodologies .

Biology

The compound is being investigated for its potential as a fluorescent probe due to its unique structural characteristics. Its fluorescence properties can be harnessed for biological imaging and tracking cellular processes .

Medicine

This compound shows promise in therapeutic applications:

- Anti-cancer Activity: Studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Properties: The compound has been explored for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases .

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical sensors due to its stable chromophore and reactivity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines such as HCT-116 and HeLa. The compound demonstrated significant cytotoxicity with IC50 values below 50 µM, indicating its potential as a therapeutic agent against cancer .

Case Study 2: Fluorescent Probes

Research has shown that this compound can be employed as a fluorescent probe in live-cell imaging studies. Its fluorescence properties allow for real-time monitoring of cellular processes such as apoptosis and protein interactions .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Participates in oxidation and reduction reactions |

| Biology | Fluorescent probe | Effective for live-cell imaging |

| Medicine | Anti-cancer and anti-inflammatory | Significant cytotoxicity against cancer cells |

| Industry | Advanced materials | Used in chemical sensors |

Mechanism of Action

The mechanism of action of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide involves its interaction with specific molecular targets and pathways. The mesityl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

A series of anthraquinone sulfonamide derivatives have been synthesized with diverse substituents on the benzene ring of the sulfonamide group. Key examples include:

Key Observations :

- Halogenated Derivatives: Chloro, bromo, and iodo substituents (e.g., 9k, 9l, 9m) are associated with moderate to high yields and stability.

- Mesityl Substituent : The mesityl group introduces significant steric bulk and electron-donating methyl groups, which may reduce reactivity but improve lipophilicity and membrane permeability compared to halogenated analogs.

- Purity : Most analogs exhibit >95% purity via HPLC, suggesting robust synthetic protocols .

Comparison with N,N-Dimethyl Analogs

N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide (CAS 53033-62-8, ) differs in the substitution pattern on the sulfonamide nitrogen.

Functional Group Modifications

- Benzamide Derivatives : N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide () replaces the sulfonamide with a benzamide group. This alters hydrogen-bonding capacity and metal-chelating properties, making it suitable for C-H functionalization chemistry rather than enzymatic inhibition.

- Aminoanthraquinones: Derivatives like 1-amino-4-(isopropylamino)-9,10-dioxoanthracene-2-sulfonic acid () prioritize sulfonic acid groups for solubility but lack the sulfonamide’s versatility in target binding .

Anticancer Potential

- PGAM1 Inhibition : Halogenated sulfonamides (e.g., 9i, 9j) show promise as PGAM1 inhibitors, disrupting cancer metabolism . The mesityl derivative’s bulky substituent may interfere with enzyme binding compared to smaller halogens.

- Cytotoxicity : The 9,10-dioxoanthracene derivative 18 () exhibits potent anticancer activity (IC50 = 0.26 µM) against MDA-MB-231 cells, outperforming erlotinib (IC50 = 0.48 µM). Substituents like methyl or nitro groups enhance activity, suggesting that mesityl’s electron-donating nature may reduce efficacy .

Antibacterial Activity

Anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-triones () demonstrate antistaphylococcal activity. The mesityl group’s lipophilicity could improve penetration into bacterial membranes.

Physicochemical Properties

- Solubility : Mesityl’s hydrophobicity may reduce aqueous solubility compared to sulfonic acid derivatives (e.g., 5-nitro-9,10-dioxoanthracene-2-sulfonic acid, ) but improve lipid bilayer penetration.

- Crystallinity : Most analogs (e.g., 9k, 9l, 9m) are yellow solids, suggesting similar crystallinity. Mesityl’s bulk may disrupt crystal packing, altering melting points .

Biological Activity

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H19NO4S

- Molecular Weight : 405.47 g/mol

- IUPAC Name : 9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide

The compound features a unique anthracene backbone substituted with a mesityl group and a sulfonamide functional group, contributing to its reactivity and biological properties.

This compound exhibits its biological activity primarily through interactions with various molecular targets:

- Enzyme Interaction : It can inhibit or modulate the activity of specific enzymes, particularly those involved in cancer pathways.

- Fluorescent Properties : The compound's structural characteristics allow it to act as a fluorescent probe, making it useful in biological imaging and sensing applications.

- Protein Binding : The sulfonamide group facilitates binding to proteins, potentially altering their function through covalent or non-covalent interactions.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation.

Case Studies and Experimental Data

- Fluorescent Probes : A study highlighted the use of this compound as a fluorescent probe for visualizing cellular processes in live cells. The compound's emission properties were characterized under various conditions, revealing its potential for real-time imaging applications .

- Anticancer Screening : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines (e.g., breast and prostate cancer), with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

- Inflammation Models : Animal models of inflammation showed reduced markers of inflammation upon treatment with this compound, suggesting its therapeutic potential in inflammatory diseases .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.